Cas no 958812-40-3 (8-Azabicyclo[3.2.1]octan-2-one)

8-Azabicyclo[3.2.1]octan-2-one is a bicyclic organic compound featuring a nitrogen atom at the bridgehead position, making it a valuable scaffold in medicinal chemistry and synthetic applications. Its rigid structure and functionalizable ketone group enable versatile derivatization, facilitating the synthesis of pharmacologically active molecules. This compound is particularly useful in the development of tropane alkaloid analogs, which are of interest for their biological activity. The bicyclic framework provides steric constraints that can enhance selectivity in binding interactions. Its stability and synthetic accessibility further contribute to its utility as an intermediate in organic synthesis and drug discovery research.
8-Azabicyclo[3.2.1]octan-2-one structure
958812-40-3 structure
Product Name:8-Azabicyclo[3.2.1]octan-2-one
CAS No:958812-40-3
MF:C7H11NO
MW:125.168341875076
MDL:MFCD23105907
CID:2102703
PubChem ID:434851
Update Time:2025-06-08

8-Azabicyclo[3.2.1]octan-2-one Chemical and Physical Properties

Names and Identifiers

    • 8-azabicyclo[3.2.1]octan-2-one hydrochloride
    • 8-azabicyclo[3.2.1]octan-2-one
    • NSC359384
    • PB36488
    • SB20525
    • CS-0057509
    • EN300-93262
    • NSC-359384
    • 958812-40-3
    • SCHEMBL1424632
    • 8-Azabicyclo[3.2.1]octan-2-one
    • MDL: MFCD23105907
    • Inchi: 1S/C7H11NO/c9-7-4-2-5-1-3-6(7)8-5/h5-6,8H,1-4H2
    • InChI Key: YCJKSIIIDRILDS-UHFFFAOYSA-N
    • SMILES: O=C1CCC2CCC1N2

Computed Properties

  • Exact Mass: 125.084063974g/mol
  • Monoisotopic Mass: 125.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 0.3

8-Azabicyclo[3.2.1]octan-2-one Pricemore >>

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8-Azabicyclo[3.2.1]octan-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:958812-40-3)8-Azabicyclo[3.2.1]octan-2-one
Order Number:A1046416
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:22
Price ($):1336.0
Email:sales@amadischem.com

Additional information on 8-Azabicyclo[3.2.1]octan-2-one

Recent Advances in the Study of 8-Azabicyclo[3.2.1]octan-2-one (CAS: 958812-40-3) and Its Applications in Chemical Biology and Medicine

The compound 8-Azabicyclo[3.2.1]octan-2-one (CAS: 958812-40-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, including alkaloids and other bioactive compounds. Recent studies have explored its utility in drug discovery, particularly in the development of novel central nervous system (CNS) agents and antimicrobial drugs.

One of the most notable advancements in this area is the synthesis of derivatives of 8-Azabicyclo[3.2.1]octan-2-one, which have demonstrated promising activity against a range of biological targets. For instance, researchers have reported the successful modification of this scaffold to enhance its binding affinity to specific receptors, such as the serotonin and dopamine transporters, which are critical targets for treating neurological disorders. These findings underscore the potential of 8-Azabicyclo[3.2.1]octan-2-one as a key building block in the design of next-generation therapeutics.

In addition to its applications in CNS drug development, recent studies have also highlighted the role of 8-Azabicyclo[3.2.1]octan-2-one in antimicrobial research. Several derivatives of this compound have shown potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These results suggest that further exploration of this scaffold could lead to the discovery of new antibiotics with improved efficacy and reduced side effects.

Another area of interest is the use of 8-Azabicyclo[3.2.1]octan-2-one in the development of enzyme inhibitors. Recent research has demonstrated that certain derivatives of this compound can effectively inhibit key enzymes involved in disease pathways, such as proteases and kinases. For example, one study reported the synthesis of a novel inhibitor based on this scaffold that selectively targets the HIV-1 protease, offering a potential new avenue for antiretroviral therapy.

Despite these promising developments, challenges remain in the optimization of 8-Azabicyclo[3.2.1]octan-2-one derivatives for clinical use. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further structural modifications and preclinical studies. However, the growing body of research on this compound underscores its potential as a valuable tool in drug discovery and chemical biology.

In conclusion, the recent studies on 8-Azabicyclo[3.2.1]octan-2-one (CAS: 958812-40-3) highlight its versatility and potential in various therapeutic areas. From CNS agents to antimicrobials and enzyme inhibitors, this scaffold continues to inspire innovative research and drug development efforts. Future work should focus on overcoming the current limitations and translating these findings into clinically viable treatments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:958812-40-3)8-Azabicyclo[3.2.1]octan-2-one
A1046416
Purity:99%
Quantity:1g
Price ($):1336.0
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